molecular formula C11H10BNO2 B14054331 2-(Pyridin-3-yl)phenylboronic acid

2-(Pyridin-3-yl)phenylboronic acid

Cat. No.: B14054331
M. Wt: 199.02 g/mol
InChI Key: DOPGTLXLYYWOHC-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a white to off-white solid that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its ability to form stable bonds with various organic groups, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Pyridin-3-yl)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .

Industrial Production Methods: Industrial production of (3-(Pyridin-3-yl)phenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions and high functional group tolerance. The process typically employs palladium catalysts and bases such as potassium acetate to facilitate the formation of the desired boronic acid .

Chemical Reactions Analysis

Types of Reactions: (3-(Pyridin-3-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic organic group, facilitated by a palladium catalyst . Other reactions include oxidation, where the boronic acid is converted to a phenol, and nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .

Properties

Molecular Formula

C11H10BNO2

Molecular Weight

199.02 g/mol

IUPAC Name

(2-pyridin-3-ylphenyl)boronic acid

InChI

InChI=1S/C11H10BNO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8,14-15H

InChI Key

DOPGTLXLYYWOHC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CN=CC=C2)(O)O

Origin of Product

United States

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